molecular formula C19H20N2O4S B2501994 1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea CAS No. 2034332-51-7

1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2501994
CAS No.: 2034332-51-7
M. Wt: 372.44
InChI Key: NCUHDYDNTJDWAX-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a furan ring, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the ethylation of 4-hydroxyaniline to form 4-ethoxyaniline. This intermediate is then reacted with isocyanates to form the corresponding urea derivative. The furan and thiophene rings are introduced through subsequent reactions involving appropriate aldehydes and ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form amines and alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and furans, while reduction can produce amines and alcohols.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea
  • 1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(pyridin-3-yl)ethyl)urea
  • 1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(benzofuran-3-yl)ethyl)urea

Uniqueness

1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of both furan and thiophene rings, which provide distinct electronic and steric properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-24-16-7-5-15(6-8-16)21-18(22)20-13-19(23,14-9-11-26-12-14)17-4-3-10-25-17/h3-12,23H,2,13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUHDYDNTJDWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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